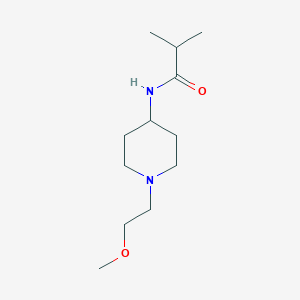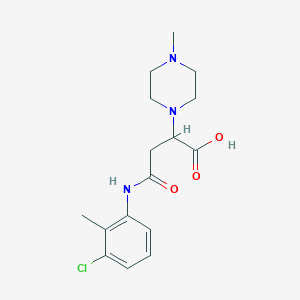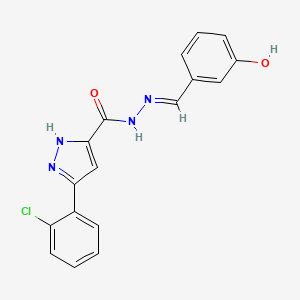
N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide, also known as CM10, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique biochemical and physiological effects, which have the potential to shed light on a variety of biological processes. In
Scientific Research Applications
Anticonvulsant Applications
Subheading : Synthesis of Benzothiazole DerivativesA study by Amir et al. (2012) explored the synthesis of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, which includes compounds similar to N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide. The morpholino derivatives showed promising anticonvulsant activity, highlighting the potential of such compounds in anticonvulsant drug development (Amir et al., 2012).
Antinociceptive Effects
Subheading : Discovery of σ1 Receptor LigandsNavarrete-Vázquez et al. (2016) synthesized a compound structurally similar to N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide, exhibiting high σ1 receptor affinity. This compound demonstrated significant antinociceptive effects, suggesting potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antifungal Properties
Subheading : Broad-Spectrum Antifungal AgentsBardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. This research indicates the utility of N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide related compounds in antifungal therapies (Bardiot et al., 2015).
Antiviral and Antiapoptotic Effects
Subheading : Japanese Encephalitis TreatmentGhosh et al. (2008) synthesized an anilidoquinoline derivative structurally related to N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide, which exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis virus. This study suggests potential applications in treating viral infections (Ghosh et al., 2008).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDXMKZMWXCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)


![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)

